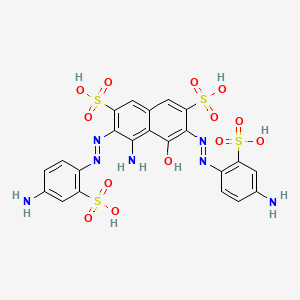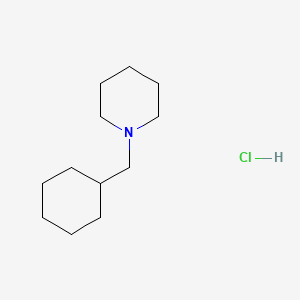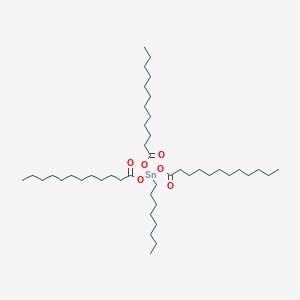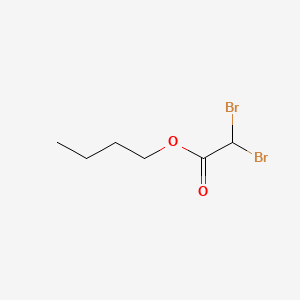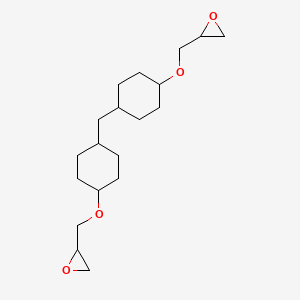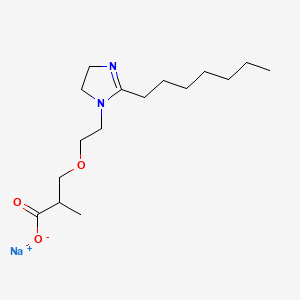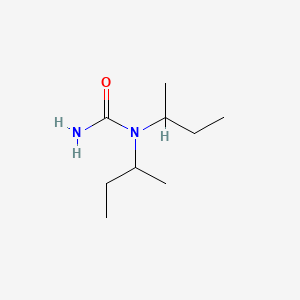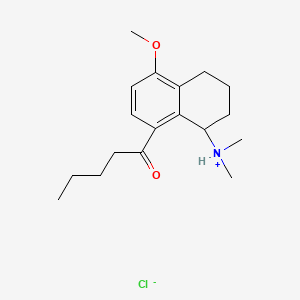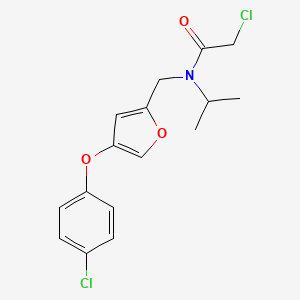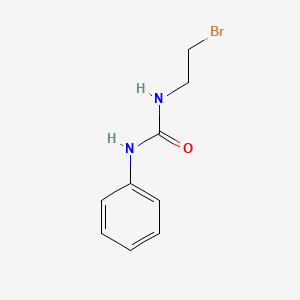
1-(2-Bromoethyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-3-phenylurea is an organic compound that features a urea moiety substituted with a 2-bromoethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-phenylurea typically involves the reaction of phenyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhNCO} + \text{BrCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{PhNHCONHCH}_2\text{CH}_2\text{Br} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)-3-phenylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ureas with different functional groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Hydrolysis: Amine and carbon dioxide.
科学的研究の応用
1-(2-Bromoethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom can participate in electrophilic interactions, while the urea moiety can form hydrogen bonds with biological molecules.
類似化合物との比較
1-(2-Chloroethyl)-3-phenylurea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-3-phenylurea: Contains an iodine atom instead of bromine.
1-(2-Bromoethyl)-3-methylurea: Features a methyl group instead of a phenyl group.
Uniqueness: 1-(2-Bromoethyl)-3-phenylurea is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
特性
CAS番号 |
5157-48-2 |
|---|---|
分子式 |
C9H11BrN2O |
分子量 |
243.10 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChIキー |
JXTNSWBSWXAYBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


